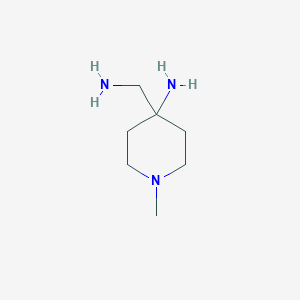

4-Amino-4-aminomethyl-1-methylpiperidine

Description

4-Amino-4-aminomethyl-1-methylpiperidine is a piperidine derivative featuring a unique substitution pattern: an amino group (-NH₂) and an aminomethyl group (-CH₂NH₂) at the 4-position of the piperidine ring, along with a methyl group (-CH₃) at the 1-position.

Properties

Molecular Formula |

C7H17N3 |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C7H17N3/c1-10-4-2-7(9,6-8)3-5-10/h2-6,8-9H2,1H3 |

InChI Key |

CGFRCBQIPHFZJG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(CN)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-amino-4-aminomethyl-1-methylpiperidine is in the pharmaceutical industry. It serves as a crucial intermediate in synthesizing several drugs, particularly those aimed at treating neurological disorders. The compound's ability to interact with neurotransmitter systems makes it valuable for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.

Case Study: Inhibitors for Neurological Disorders

A study highlighted the synthesis of derivatives based on this compound that exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. These derivatives were shown to enhance acetylcholine levels in synapses, thereby improving cognitive function in preclinical models .

Organic Synthesis

In organic chemistry, this compound is utilized for preparing complex molecules. Its structural properties allow researchers to modify it for various synthetic pathways, making it an essential building block in creating new compounds with desired characteristics.

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in the synthesis of drugs for neurological conditions. |

| Creation of Complex Molecules | Facilitates the development of novel compounds through various reactions. |

| Functional Group Modifications | Allows for the introduction of diverse functional groups into target molecules. |

Agrochemicals

The compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. By improving the targeting and effectiveness of these chemicals, it plays a role in increasing agricultural productivity.

Case Study: Enhancing Pesticide Efficacy

Research has demonstrated that incorporating this compound into pesticide formulations significantly improves their effectiveness against specific pests while reducing environmental impact .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for specialty polymers. Its unique properties contribute to enhanced material performance across various applications, including coatings and adhesives.

Data Table: Polymer Chemistry Applications

| Polymer Type | Properties Enhanced |

|---|---|

| Specialty Polymers | Improved durability and resistance to degradation. |

| Coatings | Enhanced adhesion and chemical resistance. |

| Adhesives | Increased bonding strength and flexibility. |

Research in Neuroscience

Researchers utilize this compound to explore its effects on neurotransmitter systems, contributing to a deeper understanding of brain function and potential treatments for mental health conditions.

Case Study: Neurotransmitter Interaction

Studies indicate that derivatives of this compound can modulate neurotransmitter levels, which is crucial for developing therapies targeting mood disorders .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Amino-4-aminomethyl-1-methylpiperidine with structurally related piperidine derivatives:

Physicochemical Properties

- Basicity: The dual amino groups in this compound likely increase its basicity compared to mono-amino derivatives (e.g., 4-Amino-1-methylpiperidine, pKa ~10.5).

- Lipophilicity: CP-46,665’s di-n-decyloxy chains confer logP >8, making it significantly more lipophilic than 4-AMP (logP ~0.5) or 4-Amino-1-methylpiperidine (logP ~0.2) .

Q & A

Q. What are the established synthetic routes for 4-amino-4-aminomethyl-1-methylpiperidine?

A common method involves reductive amination or hydride reduction of precursor nitriles. For example, LiAlH₄ in dry THF under reflux can reduce trans-2-chloromethyl-1-(4-methylbenzyl)-4-phenylpiperidine-4-carbonitrile to yield piperidine derivatives with aminomethyl groups. Purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH 94:6) ensures high purity . Alternative routes may involve alkylation of piperidine scaffolds under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .

Q. How is structural characterization of this compound performed?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., δ 1.23 ppm for methyl groups, aromatic proton signals at 7.10–7.34 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3370 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 309 [M+1]) validate molecular weight .

- Elemental Analysis : Confirms C/H/N ratios (e.g., C 81.77%, H 9.15%, N 9.08%) .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel with CH₂Cl₂/MeOH gradients) is widely used to separate impurities, yielding >98% purity . Recrystallization from ethanol or ether may further enhance crystallinity for solid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to test include:

- Solvent : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity compared to ethanol .

- Catalyst : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may reduce side reactions.

- Temperature : Controlled reflux (e.g., 60–80°C) balances reaction rate and decomposition risks .

- Stoichiometry : Excess LiAlH₄ (2 equiv) ensures complete reduction of nitriles to amines .

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies (e.g., variable NH₂ peak intensities in IR) may arise from conformational flexibility or solvent interactions. Strategies include:

- Variable Temperature (VT) NMR : Resolves dynamic effects in piperidine ring conformers.

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon correlations .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and vibrational spectra .

Q. What strategies are used to study structure-activity relationships (SAR) for piperidine derivatives?

SAR studies often involve:

- Substituent Variation : Comparing analogs with methyl, phenyl, or methoxy groups to assess steric/electronic effects on biological targets .

- Bioisosteric Replacements : Swapping sulfonyl groups (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) for amine moieties to modulate receptor binding .

- In Silico Docking : Tools like AutoDock predict interactions with enzymes (e.g., opioid receptors) .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests should include:

- Thermal Analysis (TGA/DSC) : Detects decomposition above 150°C.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Hygroscopicity : Desiccants (e.g., silica gel) prevent hydrolysis of amine groups .

Q. What computational methods are applied to predict physicochemical properties?

- LogP Calculations : Software like MarvinSuite estimates lipophilicity for blood-brain barrier penetration.

- pKa Prediction : Tools such as ACD/Labs determine basicity of amine groups (typical pKa ~9–11) .

- Molecular Dynamics (MD) : Simulates conformational changes in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.